3-(2-Methoxyphenyl)azetidin-3-ol

Description

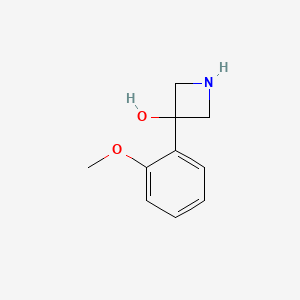

3-(2-Methoxyphenyl)azetidin-3-ol is a bicyclic organic compound featuring an azetidine (four-membered nitrogen-containing ring) substituted with a hydroxyl group and a 2-methoxyphenyl moiety at the 3-position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (free base) or 215.68 g/mol in its hydrochloride form (C₁₀H₁₃NO₂·HCl) . The compound’s structure (SMILES: COC1=CC=CC=C1C2(CNC2)O) highlights the azetidine ring fused to a methoxy-substituted aromatic ring.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

JTFCJYMFLUIYPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: t-Butyl perbenzoate or peracetate in the presence of copper catalysts.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) in acetonitrile/water.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

Fluorination of the aromatic ring significantly alters physicochemical and pharmacological properties. Key analogs include:

Research Findings :

- Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing oxidative metabolism .

- Substitution at the 3- or 5-position on the phenyl ring may influence receptor binding selectivity in neurokinin-3 antagonists .

Azetidin-2-one Derivatives

Replacing the hydroxyl group with a ketone (azetidin-2-one) and adding dimethyl groups modifies ring strain and reactivity:

Research Findings :

- Dimethyl groups at the 3-position increase steric bulk, improving selectivity for kinase inhibitors (e.g., IC₅₀ values reduced by 50% compared to non-dimethyl analogs) .

- The ketone group enhances electrophilicity, facilitating nucleophilic reactions in prodrug design .

Piperazine-Based Analogs

Piperazine derivatives with 2-methoxyphenyl groups exhibit distinct pharmacological profiles:

Biological Activity

3-(2-Methoxyphenyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of an azetidine ring substituted with a 2-methoxyphenyl group, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of azetidine derivatives, including this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Tubulin polymerization inhibition |

| MDA-MB-231 (Triple-negative breast cancer) | 0.095 | Apoptosis induction via G2/M arrest |

| Hs578T | 0.033 | Microtubule destabilization |

These results indicate that the compound exhibits potent activity comparable to established anticancer agents, effectively inhibiting cell growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its effects primarily involves:

- Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics.

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G2/M phase arrest, preventing cells from progressing through the cell cycle.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in preclinical models:

- MCF-7 Breast Cancer Model : In this model, treatment with this compound resulted in a significant decrease in viable cells at concentrations as low as 0.075 µM, demonstrating its potential as a therapeutic agent for breast cancer.

- Neuroprotective Studies : Other derivatives with similar structures have shown promising neuroprotective effects in models associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting a broader therapeutic potential for compounds within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.